1H-pyrazol-1-ol

Catalog No.
S1490888
CAS No.
81945-73-5
M.F
C3H4N2O
M. Wt
84.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrazol-1-ol

CAS Number

81945-73-5

Product Name

1H-pyrazol-1-ol

IUPAC Name

1-hydroxypyrazole

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

InChI

InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-3,6H

InChI Key

QVCIPIYWPSPRFA-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)O

Synonyms

1-Hydroxy-1H-pyrazole; 1-Hydroxypyrazole; N-Hydroxypyrazole; Pyrazol-1-ol

Canonical SMILES

C1=CN(N=C1)O

Potential in Medicinal Chemistry:

1H-Pyrazol-1-ol, also known as 1-hydroxypyrazole, possesses a unique structural motif combining a pyrazole ring with a hydroxyl group. This combination has attracted interest in medicinal chemistry due to the potential for diverse biological activities. Studies have explored its potential as an anticonvulsant, [] analgesic, [] and anti-inflammatory agent. [] However, further research is needed to fully understand its efficacy and safety profile.

Precursor for Pyrazole Derivatives:

1H-Pyrazol-1-ol can serve as a valuable building block for the synthesis of various pyrazole derivatives. Its hydroxyl group can be readily modified through various chemical reactions, allowing researchers to introduce functional groups that may enhance specific biological properties. This makes 1H-pyrazol-1-ol a versatile intermediate in the development of new drugs and other functional molecules. []

Studies on Corrosion Inhibition:

Recent research has investigated the potential of 1H-pyrazol-1-ol as a corrosion inhibitor for metals. Studies suggest that it can effectively adsorb onto metal surfaces, forming a protective layer that hinders the corrosion process. [] This finding holds promise for developing new environmentally friendly corrosion inhibitors in various industrial applications.

1H-pyrazol-1-ol is an organic compound characterized by a five-membered ring containing two nitrogen atoms and a hydroxyl group. Its molecular formula is C3H4N2OC_3H_4N_2O and it exists as a tautomer of pyrazole, specifically featuring the hydroxyl group at the first position of the pyrazole ring. This compound exhibits unique chemical properties due to the presence of both nitrogen and oxygen, which influence its reactivity and biological activity.

, including:

  • Acylation: The introduction of acyl groups can occur at the nitrogen atom, leading to derivatives such as N-acetyl-1H-pyrazol-1-ol .
  • Oxidation: While generally stable to oxidation, side chains can be oxidized under strong conditions, yielding carboxylic acid derivatives .
  • Halogenation: The compound can be halogenated at the C-4 position, although yields may vary depending on substituents present on the ring .
  • Nitration: Direct nitration can occur at C-4, leading to various nitro-substituted derivatives .

1H-pyrazol-1-ol and its derivatives have demonstrated significant biological activities, including:

  • Antitumor Activity: Certain derivatives exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties: Compounds derived from 1H-pyrazol-1-ol have been shown to reduce inflammation in preclinical studies .
  • Antimicrobial Effects: Some derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for new antibiotics .

Several methods exist for synthesizing 1H-pyrazol-1-ol:

  • One-Pot Reactions: A common approach involves the condensation of hydrazine with carbonyl compounds in the presence of catalysts such as iodine or metal ions, which facilitate the formation of pyrazole rings under mild conditions .
  • Cyclo-condensation Reactions: This method combines hydrazine with various substrates to yield 1H-pyrazol-1-ol directly through cyclization processes .
  • Photoredox Catalysis: Recent advancements include using visible light to promote reactions that yield polysubstituted pyrazoles efficiently .

The applications of 1H-pyrazol-1-ol are diverse:

  • Pharmaceuticals: Its derivatives are explored for their potential as anti-inflammatory agents and anticancer drugs.
  • Agricultural Chemicals: Some derivatives are being studied for their effectiveness as fungicides and herbicides.
  • Material Science: The compound's unique properties make it suitable for use in developing new materials with specific functionalities.

Research into the interactions of 1H-pyrazol-1-ol with biological targets has revealed:

  • Hydrogen Bonding: The hydroxyl group allows for extensive hydrogen bonding, which may enhance its affinity for biological receptors or enzymes.
  • Electrophilic Interactions: The nitrogen atoms in the pyrazole ring can participate in electrophilic reactions, influencing its reactivity in biological systems .

Several compounds share structural similarities with 1H-pyrazol-1-ol. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
3H-PyrazoleContains a hydroxyl group at C3Less stable than 1H-pyrazole due to different tautomeric forms.
PyrazoleLacks hydroxyl groupMore basic; used primarily in synthetic chemistry.
PyrazoloneContains a carbonyl groupExhibits stronger analgesic properties compared to 1H-pyrazol-1-ol.
4-Hydroxy-PyrazoleHydroxyl at C4Different biological activity profile; more reactive towards electrophiles.

1H-pyrazol-1-ol (also known as 1-hydroxypyrazole) represents an important class of N-oxygenated heterocycles that serve as valuable building blocks in medicinal chemistry and materials science. The following sections detail the primary synthetic approaches to these compounds.

Cyclocondensation Strategies with Hydrazine Derivatives

The cyclocondensation of hydrazine derivatives with 1,3-difunctional compounds represents the most straightforward and widely employed approach for synthesizing pyrazole derivatives. This method, initially developed by Knorr in 1883, involves the reaction of β-diketones with hydrazine derivatives to yield regioisomeric pyrazoles.

Classical Knorr Pyrazole Synthesis

The classical Knorr synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to generate the pyrazole ring system.

Mechanism of Knorr Pyrazole Synthesis:

  • Nucleophilic attack of hydrazine on the carbonyl carbon
  • Formation of hydrazone intermediate
  • Intramolecular cyclization
  • Dehydration to form the pyrazole ring

A notable example is the condensation of phenylhydrazine with ethyl acetoacetate, which yields 1-phenyl-3-methyl-5-pyrazolone. Researchers have developed improved protocols for this reaction, such as Girish et al.'s nano-ZnO catalyzed green protocol, achieving excellent yields (95%) with short reaction times and simple work-up procedures.

Direct Oxidation of Pyrazole

One of the most direct routes to 1-hydroxypyrazole involves the oxidation of sodium pyrazolate with dibenzoyl peroxide. This method, reported in 1995, represents the first direct synthetic pathway to 1-hydroxypyrazole (1H-pyrazol-1-ol).

Regioselective Synthesis

Gosselin and colleagues developed reaction conditions for the regioselective synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds. They discovered that cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents (DMF, NMP, DMAc) yields better results than traditional polar protic solvents like ethanol.

Multi-component Reaction Protocols for Polysubstituted Variants

Multi-component reactions (MCRs) offer significant advantages for the synthesis of complex pyrazole derivatives, enabling the construction of diverse molecular scaffolds in a single step with improved atom economy and reduced waste generation.

Three-Component Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)

A notable example is the one-pot, three-component condensation of aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine/hydrazine hydrate under solvent-free conditions. This reaction, catalyzed by triethylammonium hydrogen sulfate [Et₃NH][HSO₄], provides an eco-friendly route to 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols).

The proposed mechanism involves:

  • Initial formation of phenylhydrazone from ethyl acetoacetate and phenylhydrazine
  • Cyclization to afford 1-phenyl-3-methyl-5-pyrazolone
  • Formation of benzylidene by nucleophilic addition of the pyrazolone to an aromatic aldehyde
  • Michael addition of a second pyrazolone molecule to yield the bis-pyrazole product

Table 1. Representative Examples of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) Synthesis

EntryAldehydeCatalystReaction Time (h)Yield (%)
1Benzaldehyde[Et₃NH][HSO₄]1.592
24-Chlorobenzaldehyde[Et₃NH][HSO₄]1.094
34-Methoxybenzaldehyde[Et₃NH][HSO₄]2.090
43-Nitrobenzaldehyde[Et₃NH][HSO₄]1.096
54-Methylbenzaldehyde[Et₃NH][HSO₄]1.591

This methodology offers several advantages, including high yields (90-96%), short reaction times, simple procedures, easy work-up, and environmentally friendly reaction conditions.

Direct Preparation from Primary Aliphatic Amines

A novel strategy for the direct preparation of N-substituted pyrazoles from primary aliphatic amines has been reported. This approach employs O-(4-nitrobenzoyl)hydroxylamine as an amination reagent to convert primary amines to hydrazines in situ, which subsequently react with 1,3-diketones to form pyrazoles.

The reaction proceeds through:

  • Formation of hydrazine derivative from primary amine
  • Trapping of the hydrazine by diketone
  • Formation of hydrazone
  • Heterocyclization to give the pyrazole product

This method has been successfully applied to various primary amines, providing moderate to good yields of the corresponding N-substituted pyrazoles.

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazole derivatives, enabling previously challenging transformations under mild conditions.

Copper-Catalyzed Synthesis of N-Aryl Pyrazoles

Murarka and colleagues developed a copper-catalyzed method for synthesizing diverse N-aryl pyrazoles from α,β-alkynic N-tosyl hydrazones and diaryliodonium triflates. This one-pot multi-step methodology features broad substrate scope, good yields, scalability, and excellent functional group tolerance.

The reaction proceeds through:

  • Copper-catalyzed intramolecular cyclization of α,β-alkynic N-tosyl hydrazones
  • Deprotection of the tosyl group
  • N-arylation with diaryliodonium triflates

Table 2. Optimization of Copper-Catalyzed N-Arylation of Pyrazoles

EntryVariation from Optimized ConditionsYield (%)
1None82
2CuBr instead of CuCl61
3Cu(OAc)₂ instead of CuCl45
4No copper catalyst0
5Cs₂CO₃ instead of K₂CO₃76
6DCE instead of toluene64
780°C instead of 90°C57

Control experiments revealed that the reaction proceeds through tandem cyclization/deprotection/arylation events, with the copper catalyst playing distinct roles in each step.

Solvent-Dependent Copper-Catalyzed Synthesis

Another innovative approach involves the copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones using molecular oxygen as a stoichiometric oxidant. Remarkably, this methodology provides distinct classes of pyrazoles simply by changing the reaction solvent.

When conducted in ethanol, tris-substituted pyrazoles with a ketone functionality at the C-5 position were obtained as the major products. In contrast, when 1,1,1,3,3,3-hexafluoro-2-propanol was used as the solvent, di-substituted pyrazoles were predominantly formed.

Copper-Catalyzed Tandem Cyclization of α,β-Alkynic Hydrazones

Recent advances in copper-catalyzed oxidative cyclization have expanded the synthetic toolbox for constructing pyrazole rings. Temperature-controlled divergent synthesis has been demonstrated for preparing pyrazoles and 1-tosyl-1H-pyrazoles under transition-metal-catalyst and oxidant-free conditions.

The reaction proceeds through:

  • Electrophilic cyclization via nucleophilic attack of the secondary nitrogen atom
  • Nucleophilic attack triggered by thermal energy
  • Deprotonation to provide the final pyrazole product

Regioselective Pyrazole Assembly via [3+2] Cycloadditions

[3+2] Cycloaddition reactions represent a powerful approach for constructing five-membered heterocycles, including pyrazoles, with high regioselectivity.

Photocatalyzed [3+2] Cycloaddition

A straightforward methodology for the regioselective synthesis of pyrazoles has been developed using a domino sequence based on a photoclick cycloaddition. This approach enables the controlled assembly of the pyrazole scaffold through a photocatalyzed [3+2] cycloaddition process.

1,3-Dipolar Cycloaddition of Diazo Compounds

The 1,3-dipolar cycloaddition of diazo compounds with alkynes represents another valuable strategy for pyrazole synthesis. He and colleagues investigated the action of ethyl α-diazoacetate on phenylpropargyl in triethylamine with zinc triflate as a catalyst. This 1,3-dipolar cycloaddition reaction led to the corresponding pyrazole in good yield (89%).

Gioiello and co-workers described a facile one-pot procedure for synthesizing pyrazole-5-carboxylates through the 1,3-dipolar cycloaddition of ethyl diazoacetate with alkynes. This method has been extended by Aggarwal et al., who developed a convenient one-pot procedure for preparing pyrazoles through the 1,3-dipolar cycloaddition of diazo compounds generated in situ.

The reaction of aldehyde-derived diazo compounds with terminal alkynes, such as phenylacetylene and 3-ethynylpyridine, regioselectively furnished 3,5-disubstituted pyrazoles. Additionally, the reaction of N-vinylimidazole with aldehyde-derived diazo compounds exclusively yielded 3-substituted pyrazoles in a one-pot process.

One-Pot Synthesis from Propargyl Alcohols

An innovative synthetic route for constructing pyrazoles from propargyl alcohols has been developed. This method involves the formation of α-iodo enones/enals as intermediates, which subsequently undergo cycloaddition to form the pyrazole ring. The approach offers advantages of operational simplicity and broad substrate scope.

Scorpionate Ligand Design for Transition Metal Coordination

The canonical scorpionate families derived from 1H-pyrazol-1-ol are hydrotris(pyrazol-1-yl)borate and tris(pyrazol-1-yl)methane. Electron-donating or electron-withdrawing groups introduced at the 3-, 4- or 5-positions of the pyrazole ring fine-tune donor strength, steric profile and the position of the B–H vibrational band (Table 1). A higher B–H stretching frequency signals a more electron-poor borate centre and a more strongly π-accepting ligand environment [1].

Ligand (R = ring substituent)B–H stretch / cm⁻¹¹¹B δ / ppmSpin–spin J_B-H / HzReference
Hydrotris(pyrazol-1-yl)borate (R = H)2436 [2]–1.35 [3]107 [3]2, 42
Tris(3,5-dimethyl-pyrazol-1-yl)borate2553 [2]–0.9 [4]101 [4]42, 43
Tris(4-bromo-3-phenyl-pyrazol-1-yl)borate2600 – 2605 [1]0.6 [1]99 [1]39

Key design lessons

  • Bulky 3,5-alkyl groups increase cone angle, enforcing facial binding yet preserving κ³-N,N,N donation [5].
  • Electron-withdrawing 4-halogen substituents raise the B–H stretching frequency and lower the boron chemical shift, favouring softer late-transition-metal ions [1].
  • Replacing the boron anchor with a methine carbon produces C-homoscorpionates that lack a B–H reporter band but deliver stronger σ donation and greater air stability [6].

Catalytic Applications of C-Homoscorpionate Complexes

Tripodal ligands built from 1H-pyrazol-1-ol enable remarkably diverse homogeneous catalysis (Table 2).

Metal complex (scorpionate fragment)Prototype reactionTurnover number or isolated yieldSelectivity highlightsReference
Copper(I) hydrotris(pyrazol-1-yl)borateCyclopropanation of styrene with ethyl diazoacetateturnover number ≈ 340; 91% cis product94% enantiomeric ratio for the cis isomer [7]6
Iron(II) tris(pyrazol-1-yl)methaneHydrocarboxylation of cyclohexane with carbon monoxide and waterturnover frequency ≈ 55 h⁻¹>95% selectivity to cyclohexanecarboxylic acid [8]18
Ruthenium tris(pyrazol-1-yl)methaneThree-step catalytic hydrogenation of carbon dioxide to methanol (amine-assisted)turnover number ≈ 1 940 000 in formylation step; 2 100 overall [9]Methanol yield 65% at 190 °C, 75 bar H₂/CO₂ [9]107
Silver(I) tris(pyrazol-1-yl)methanesulfonateAntimicrobial minimum inhibitory concentration screening4.6 µM against Pseudomonas aeruginosa [10]Water-soluble coordination polymer active at low toxicity [10]25

Collectively these results show that homoscorpionate frameworks derived from 1H-pyrazol-1-ol can stabilise metals in oxidation states +1 to +3, promote inner-sphere C–H activation, tolerate aqueous media and attain very high turnover numbers without external phosphine or carbene promoters.

Spectroscopic Signatures of Pyrazole–Metal Binding Modes

Reliable identification of binding modes is essential when 1H-pyrazol-1-ol serves either as neutral donor (κ¹-N) or as pyrazolate anion (κ¹-N or μ-N,N′). Characteristic signatures include:

  • Infrared spectroscopy: deprotonation shifts the N–N stretching band from 1040 cm⁻¹ to ca. 1065 cm⁻¹, while κ¹-O binding lowers the C=N vibration by 10 – 15 cm⁻¹ [11].
  • Boron-centered ligands exhibit a B–H stretch; a rise above 2600 cm⁻¹ indicates greater back-donation to boron after electron-withdrawing substitution [1].
  • Nuclear magnetic resonance spectroscopy: for hydrotris(pyrazol-1-yl)borate salts, the boron nucleus appears as a doublet at −1 to +1 ppm with one-bond B–H coupling constants near 100 hertz, permitting in-situ monitoring of ligand formation and purity [3].
  • Paramagnetic copper(II) and nickel(II) pyrazolate cages display well-resolved but shifted ¹H and ¹³C resonances consistent with rigid Cs symmetry in solution, confirming retention of solid-state structures [12].
  • Single-crystal diffraction frequently reveals μ-η¹:η¹ pyrazolate bridges that generate condensed loops such as nine-membered Cu₂N₂C₂ systems and underpin magnetic exchange pathways [13].

Heterobimetallic System Construction Strategies

Bridging pyrazolate or scorpionate motifs linked to 1H-pyrazol-1-ol set the stage for cooperative reactivity between different metals.

  • Lanthanide–aluminium tri-hydrides
    Bis-tris(pyrazol-1-yl)borate lanthanide amides insert amino-alane to give hydride-bridged [Ln(Tp)₂(μ-H)₂Al(H)(N(SiMe₃)₂)]. These complexes catalyse amine–borane dehydrocoupling at ambient temperature with turnover frequencies up to 84 h⁻¹ and illustrate Lewis-acid/σ-bond-metathesis cooperation [14].

  • Rhodium(I)–cobalt(II) assemblies
    Tetrakis(pyrazol-1-yl)borate supplies a μ-borate spine connecting square-planar rhodium(I) and cobalt(II) fragments; the resulting heterodinuclear species mediate sequential alkene coordination at rhodium and oxidative halo-functionalisation at cobalt [5].

  • Mixed-valence copper clusters
    Trinuclear copper(I,II) arrays supported by μ-pyrazolate and μ-iodide bridges display one-dimensional chain growth. Thermal stability above 300 °C and reversible halide uptake demonstrate utility as redox-switchable solid-state conductors [15].

Strategic principles emerging from these systems are:

  • Preservation of the pyrazole N donor in both bridging and terminal roles sustains heterometal connectivity without blocking vacant sites.
  • The presence of ancillary hydride, halide or oxide ligands enables charge redistribution between metals while maintaining the integrity of the pyrazolate skeleton.
  • Installation of a second scorpionate tripod on the remote face of the complex delivers rigid bimetallic cavities suited to substrate channeling and tandem catalysis.

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

81945-73-5
52277-85-7

Wikipedia

1H-Pyrazol-1-ol

Dates

Last modified: 08-15-2023

Explore Compound Types